molecular formula C7H11N3S2 B100057 Ammonium 3-phenyldithiocarbazate CAS No. 18995-90-9

Ammonium 3-phenyldithiocarbazate

Cat. No.: B100057
CAS No.: 18995-90-9
M. Wt: 201.3 g/mol
InChI Key: QRYXMAGMGSGSRX-UHFFFAOYSA-N
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Description

Ammonium 3-phenyldithiocarbazate is a chemical compound with the molecular formula C7H11N3S2 It is a member of the dithiocarbazate family, which is known for its ability to form stable complexes with transition metals

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium 3-phenyldithiocarbazate can be synthesized through a reaction involving phenylhydrazine and carbon disulfide in the presence of ammonium hydroxide. The reaction typically proceeds as follows:

  • Phenylhydrazine is reacted with carbon disulfide to form phenylhydrazine dithiocarbamate.
  • The dithiocarbamate is then treated with ammonium hydroxide to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ammonium 3-phenyldithiocarbazate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: Reduction reactions can yield thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbazate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of alkyl halides or acyl chlorides.

Major Products

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various substituted dithiocarbazates

Scientific Research Applications

Ammonium 3-phenyldithiocarbazate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium 3-phenyldithiocarbazate involves its ability to chelate metal ions, forming stable complexes. This chelating ability is crucial for its biological and industrial applications. In biological systems, it can inhibit enzymes by binding to metal cofactors, thereby disrupting their activity. In industrial applications, its chelating properties enhance the stability and performance of various products.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium pyrrolidine dithiocarbamate
  • Sodium N-ethyl-N-phenyldithiocarbamate
  • 1,2,3-Triazole-dithiocarbamate-naphthalimides

Uniqueness

Ammonium 3-phenyldithiocarbazate is unique due to its specific structure, which allows it to form particularly stable complexes with transition metals. This stability is advantageous in both biological and industrial applications, making it a valuable compound for research and development .

Properties

IUPAC Name

azanium;N-anilinocarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S2.H3N/c10-7(11)9-8-6-4-2-1-3-5-6;/h1-5,8H,(H2,9,10,11);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYXMAGMGSGSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)[S-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172431
Record name Carbazic acid, dithio-3-phenyl-, ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18995-90-9
Record name Carbazic acid, dithio-3-phenyl-, ammonium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018995909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazic acid, dithio-3-phenyl-, ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLHYDRAZINOCARBODITHIOIC ACID, AMMONIUM SALT
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium 3-phenyldithiocarbazate
Reactant of Route 2
Ammonium 3-phenyldithiocarbazate

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